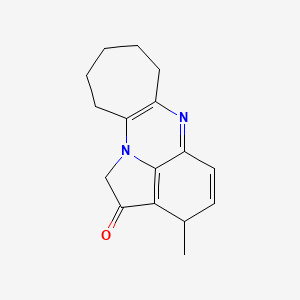
8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve cyclization reactions where smaller precursor molecules are combined to form the core heterocyclic structure.
Functional group modifications: Introduction of specific functional groups, such as methyl groups, through reactions like alkylation.
Final cyclization and purification: The final step often involves cyclization to form the complete ring structure, followed by purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and pressure control: Precise control of reaction conditions to ensure the desired product formation.
Scalability: Techniques to scale up the synthesis from laboratory to industrial scale, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: Compounds with a similar core structure but different functional groups.
Cycloheptapyrroles: Compounds with a similar ring structure but different substituents.
Tetrahydroquinolines: Compounds with a similar degree of saturation but different ring systems.
Uniqueness
“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” is unique due to its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
53375-23-8 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
13-methyl-1,9-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-2(8),9,11,14(17)-tetraen-15-one |
InChI |
InChI=1S/C16H18N2O/c1-10-7-8-12-16-15(10)14(19)9-18(16)13-6-4-2-3-5-11(13)17-12/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
WWBQXFSGNKUTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=NC3=C(CCCCC3)N4C2=C1C(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
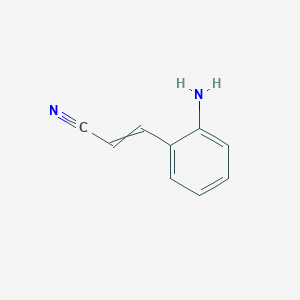

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)


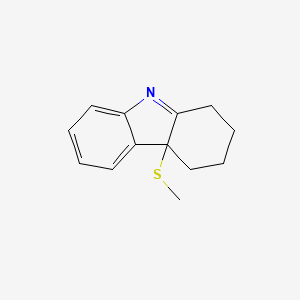
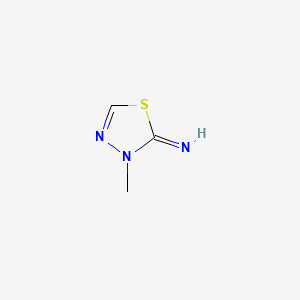
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
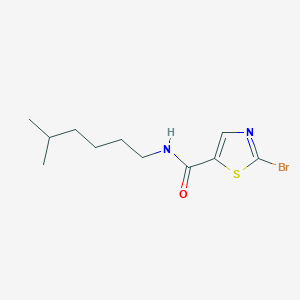
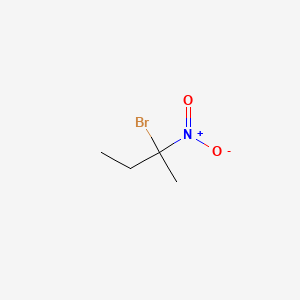
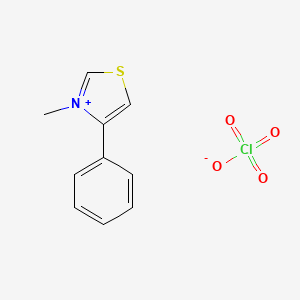
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
